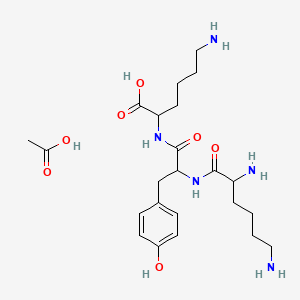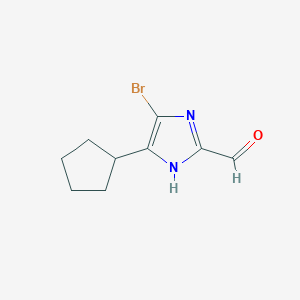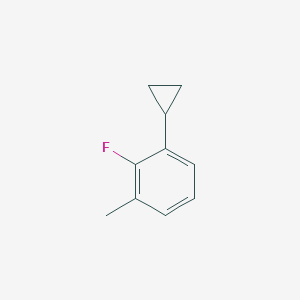
1-Cyclopropyl-2-fluoro-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-2-fluoro-3-methylbenzene is an aromatic compound characterized by a benzene ring substituted with a cyclopropyl group, a fluorine atom, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2-fluoro-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts acylation followed by a reduction process . The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and an acyl chloride to introduce the cyclopropyl group onto the benzene ring. Subsequent fluorination and methylation steps can be carried out using appropriate reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures and environmental considerations are crucial in industrial settings to manage the use of hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropyl-2-fluoro-3-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the benzene ring reacts with electrophiles to form substituted products.
Nucleophilic Substitution: The fluorine atom on the benzene ring can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form cyclohexane derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of catalysts like iron (Fe) or sulfuric acid (H2SO4).
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like hydrogen (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can yield 1-cyclopropyl-2-bromo-3-methylbenzene, while oxidation can produce cyclopropyl-2-fluoro-3-methylbenzoquinone.
Applications De Recherche Scientifique
1-Cyclopropyl-2-fluoro-3-methylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-2-fluoro-3-methylbenzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound’s benzene ring can act as a nucleophile, attacking electrophiles to form substituted products.
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo redox reactions, altering its oxidation state and forming different products.
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-2-fluoro-3-methylbenzene can be compared with other similar compounds, such as:
1-Cyclopropyl-2-fluorobenzene: Lacks the methyl group, resulting in different reactivity and properties.
1-Cyclopropyl-3-methylbenzene: Lacks the fluorine atom, affecting its chemical behavior and applications.
2-Fluoro-3-methylbenzene: Lacks the cyclopropyl group, leading to variations in its physical and chemical properties.
Propriétés
Formule moléculaire |
C10H11F |
|---|---|
Poids moléculaire |
150.19 g/mol |
Nom IUPAC |
1-cyclopropyl-2-fluoro-3-methylbenzene |
InChI |
InChI=1S/C10H11F/c1-7-3-2-4-9(10(7)11)8-5-6-8/h2-4,8H,5-6H2,1H3 |
Clé InChI |
WCYVHXQXPXMBCO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C2CC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


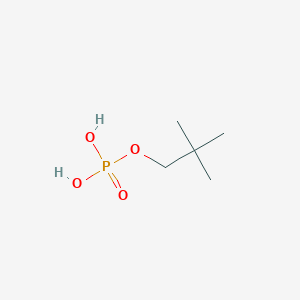
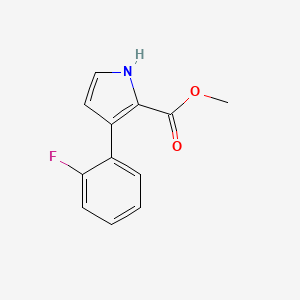
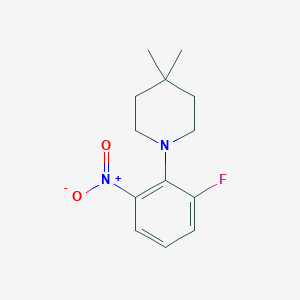
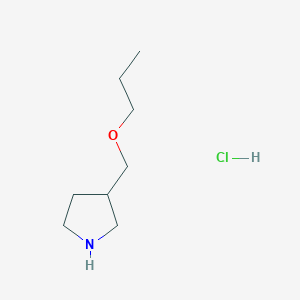
![(3aR,5R,6S,6aR)-5-(2-azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13712361.png)

![6-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13712375.png)
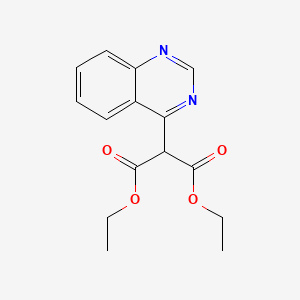
![1-[(Chloromethoxy)methyl]-3,5-difluorobenzene](/img/structure/B13712388.png)


![4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-1-piperazinepropanol](/img/structure/B13712413.png)
